N-Isohexadecylacrylamide

Description

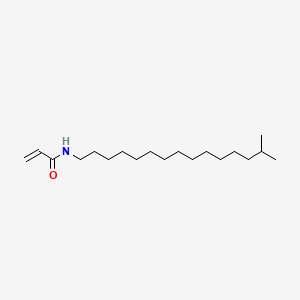

N-Isohexadecylacrylamide is a synthetic acrylamide derivative characterized by a branched C₁₆ alkyl chain (isohexadecyl group) attached to the nitrogen atom of the acrylamide backbone. This structural feature imparts significant hydrophobicity, making the compound valuable in designing amphiphilic polymers, surfactants, and drug delivery systems. The bulky isohexadecyl group likely reduces water solubility and enhances thermal stability, favoring applications in hydrophobic matrices or sustained-release formulations.

Properties

CAS No. |

93858-85-6 |

|---|---|

Molecular Formula |

C19H37NO |

Molecular Weight |

295.5 g/mol |

IUPAC Name |

N-(14-methylpentadecyl)prop-2-enamide |

InChI |

InChI=1S/C19H37NO/c1-4-19(21)20-17-15-13-11-9-7-5-6-8-10-12-14-16-18(2)3/h4,18H,1,5-17H2,2-3H3,(H,20,21) |

InChI Key |

WWJFZARCKRMGTK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCCCCCCCCCNC(=O)C=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Isohexadecylacrylamide can be synthesized through a series of chemical reactions involving the acrylamide and isohexadecylamine. The typical synthetic route involves the reaction of acryloyl chloride with isohexadecylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The product is then purified through recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Isohexadecylacrylamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert this compound to its amine derivatives.

Substitution: The acrylamide moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the acrylamide group under mild conditions.

Major Products Formed

The major products formed from these reactions include various substituted acrylamides, amine derivatives, and oxides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-Isohexadecylacrylamide has a wide range of applications in scientific research:

Chemistry: It is used as a monomer in the synthesis of polymers and hydrogels with unique properties.

Biology: The compound is employed in the study of cell-extracellular matrix interactions and as a component in biomaterials.

Medicine: this compound-based hydrogels are explored for drug delivery systems and tissue engineering.

Industry: It is used in the production of specialty chemicals and as a surfactant in various formulations.

Mechanism of Action

The mechanism of action of N-Isohexadecylacrylamide involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with cell membranes and proteins, influencing cell behavior and function. The compound’s hydrophobic isohexadecyl group allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, its acrylamide moiety can form covalent bonds with nucleophilic sites on proteins, leading to modifications in protein structure and activity.

Comparison with Similar Compounds

Comparison with Similar Acrylamide Derivatives

Structural and Functional Differences

Acrylamide derivatives vary in substituent groups, which dictate their physicochemical and biological properties. Below is a comparative analysis:

Thermal and Chemical Behavior

- Thermoresponsiveness : N-Isopropylacrylamide exhibits a sharp lower critical solution temperature (LCST) near physiological conditions, enabling biomedical applications . In contrast, this compound’s bulky alkyl chain likely suppresses LCST behavior, rendering it insoluble in water at all temperatures.

- Reactivity : N-(Hydroxymethyl)acrylamide’s hydroxylmethyl group enables crosslinking via formaldehyde release, posing handling risks . This compound lacks such reactive sites, favoring stability but limiting covalent functionalization.

Regulatory and Toxicological Profiles

- Acrylamide: Classified as a Category 1B carcinogen and 1A mutagen under CLP, with occupational exposure limits (0.1 mg/m³) .

- N-(Hydroxymethyl)acrylamide : Proposed as a Substance of Very High Concern (SVHC) due to structural and metabolic similarities to acrylamide .

- This compound: No direct regulatory data, but its hydrophobicity suggests reduced bioavailability and inhalation risk compared to smaller acrylamides.

Biological Activity

N-Isohexadecylacrylamide (IHDA) is a compound that has garnered attention in various fields of research due to its unique biological activities. This article aims to provide a comprehensive overview of the biological activity of IHDA, including its mechanisms, effects on cellular processes, and potential applications in biomedical fields.

Chemical Structure and Properties

This compound is an acrylamide derivative characterized by the presence of a long aliphatic chain (C16) attached to the nitrogen atom of the acrylamide group. This structure influences its hydrophobic properties and interaction with biological membranes.

Mechanisms of Biological Activity

The biological activity of IHDA can be attributed to several mechanisms:

- Membrane Interaction : The long hydrophobic chain allows IHDA to integrate into lipid bilayers, potentially altering membrane fluidity and affecting cellular signaling pathways.

- Cellular Uptake : IHDA's amphiphilic nature enhances its uptake by cells, facilitating its biological effects.

- Gene Expression Modulation : Preliminary studies suggest that IHDA may influence the expression of genes involved in inflammation and oxidative stress response.

Research Findings

Recent studies have explored the biological effects of IHDA on various cell types. Below is a summary of significant findings:

| Study Focus | Cell Type | Key Findings |

|---|---|---|

| Neurotoxicity | Neuronal Cells | IHDA exposure resulted in increased oxidative stress markers and apoptosis in neuronal cells, indicating potential neurotoxic effects. |

| Anti-inflammatory Effects | Macrophages | IHDA treatment reduced the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6), suggesting anti-inflammatory properties. |

| Cytotoxicity | Cancer Cells | In vitro studies demonstrated that IHDA induces apoptosis in several cancer cell lines, including breast and prostate cancer cells. |

Case Studies

-

Neurotoxicity Assessment :

A study conducted on neuronal cell lines revealed that exposure to IHDA led to significant increases in reactive oxygen species (ROS) levels. The activation of apoptotic pathways was confirmed through caspase activity assays, indicating potential neurotoxic effects similar to other acrylamide derivatives . -

Anti-inflammatory Response :

Research involving macrophage cell lines showed that IHDA significantly downregulated the expression of inflammatory cytokines when stimulated with lipopolysaccharides (LPS). This suggests that IHDA may serve as a therapeutic agent for inflammatory diseases . -

Anticancer Activity :

In a recent investigation, IHDA was tested against various cancer cell lines, demonstrating a dose-dependent reduction in cell viability. Flow cytometry analyses indicated that IHDA induces apoptosis through both intrinsic and extrinsic pathways, highlighting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing N-Isohexadecylacrylamide with high purity, and how can purity be validated?

- Methodological Answer :

- Synthesis : Use acryloyl chloride and isohexadecylamine in anhydrous dichloromethane under nitrogen atmosphere, with triethylamine as a base. Maintain a molar ratio of 1:1.2 (acryloyl chloride:amine) at 0–5°C for 4 hours, followed by room-temperature stirring for 12 hours .

- Purification : Perform liquid-liquid extraction (water/dichloromethane), dry with sodium sulfate, and use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

- Purity Validation : Employ HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) to confirm >98% purity. Cross-reference spectral data with PubChem entries .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- FT-IR : Identify acrylamide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹). Compare with reference spectra from authenticated samples .

- NMR : Analyze ¹H NMR for vinyl protons (δ 5.6–6.3 ppm) and isohexadecyl chain protons (δ 0.8–1.5 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

- Mass Spectrometry : Confirm molecular ion peaks via ESI-MS (positive mode) and compare fragmentation patterns with theoretical simulations .

Q. How does this compound’s stability vary under different storage conditions, and what protocols ensure long-term stability?

- Methodological Answer :

- Stability Testing : Conduct accelerated degradation studies at 40°C/75% RH for 6 months. Monitor via HPLC for hydrolysis byproducts (e.g., acrylic acid).

- Optimal Storage : Store in amber vials under nitrogen at -20°C. Avoid exposure to light, moisture, and acidic/basic conditions .

Advanced Research Questions

Q. How can researchers optimize this compound polymerization conditions to achieve specific molecular weights or copolymer properties?

- Methodological Answer :

- Design of Experiments (DoE) : Vary initiators (e.g., AIBN vs. V-70), temperature (60–90°C), and monomer concentration (10–30% w/v). Use GPC to correlate conditions with Mn and Đ values .

- Copolymerization : Introduce comonomers (e.g., acrylic acid) at 5–20 mol%. Monitor reactivity ratios via the Mayo-Lewis equation and characterize thermal stability via TGA .

Q. How should contradictory data on this compound’s reactivity in different solvent systems be analyzed and resolved?

- Methodological Answer :

- Controlled Replication : Repeat experiments in solvents of varying polarity (e.g., DMF vs. THF) while controlling water content (<50 ppm) via Karl Fischer titration .

- Mechanistic Analysis : Use DFT calculations (Gaussian 09) to model solvent effects on transition states. Validate with kinetic studies (UV-Vis monitoring of acrylamide consumption) .

Q. What methodologies are recommended for studying the molecular interactions between this compound and biological macromolecules?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize proteins (e.g., BSA) on sensor chips and measure binding affinity (KD) at varying acrylamide concentrations .

- Molecular Dynamics (MD) Simulations : Use GROMACS to model hydrophobic interactions between the isohexadecyl chain and lipid bilayers. Validate with fluorescence quenching assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.